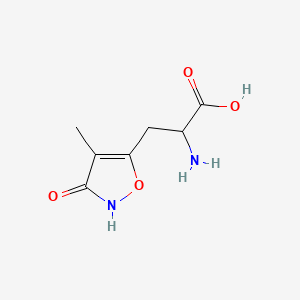

4-Methylhomoibotenic acid

Description

Contextualization within Excitatory Amino Acid Receptor Ligands

Excitatory amino acid receptors (EAARs) are a major class of receptors in the brain that are activated by glutamate (B1630785) and aspartate. mdpi.comwikipedia.org These receptors are broadly divided into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). mdpi.comguidetopharmacology.org The iGluR family is further categorized into three subtypes, named after their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. mdpi.comopenstax.org

4-Methylhomoibotenic acid, an isomeric compound of AMPA, is recognized as a potent agonist at the AMPA subtype of central excitatory amino acid receptors. nih.gov Its chemical structure, featuring a 3-isoxazolol amino acid core, allows it to bind to and activate these receptors, mimicking the action of glutamate. nih.gov While it shows potent activity at AMPA receptors, research has also explored its interactions with other glutamate receptor subtypes. nih.govresearchgate.net For instance, some derivatives of this compound have been found to act as weak NMDA receptor antagonists, while the parent compound and its other analogues show no significant affinity for kainate binding sites. nih.gov Furthermore, studies have indicated that this compound can activate a novel metabotropic glutamate receptor that is coupled to phosphoinositide hydrolysis. guidetopharmacology.orgdntb.gov.uauc.pt

Historical Perspective of Isoxazole (B147169) Amino Acid Agonists

The study of isoxazole amino acids as glutamate receptor agonists has its roots in the investigation of natural products. Ibotenic acid, isolated from Amanita mushrooms, served as a lead compound for the development of a wide array of synthetic analogues. wikipedia.orgresearchgate.net This exploration was driven by the desire to create more selective and potent ligands to unravel the complexities of the glutamate receptor system. acs.org

The synthesis of compounds like AMPA, which became the defining agonist for its own receptor subtype, was a significant milestone that emerged from structure-activity relationship studies based on ibotenic acid. nih.govnih.gov Subsequently, researchers synthesized and characterized numerous derivatives, including this compound, by modifying the core isoxazole structure. rsc.orgnih.gov These efforts have led to the development of a diverse pharmacological toolkit, enabling a more detailed understanding of the structural requirements for ligand binding and activation of different glutamate receptor subtypes. acs.orggrafiati.com The synthesis of various analogues, including homologues and conformationally restricted versions of ibotenic acid, has been instrumental in mapping the topological features of EAARs. rsc.orgacs.org

Significance of this compound as a Research Tool

The specific pharmacological profile of this compound and its derivatives makes them valuable tools in neuroscience research. researchgate.net As a potent AMPA receptor agonist, it can be used to selectively stimulate this receptor subtype in experimental preparations, such as rat cortical slices, to study its role in synaptic transmission and plasticity. nih.gov

Furthermore, the development of analogues of this compound with varying substituents has yielded compounds with unique selectivity profiles. researchgate.net For example, replacing the methyl group with other chemical moieties has produced molecules with altered affinities for different AMPA receptor subunits (e.g., GluR1-4) and even kainate receptor subunits (e.g., GluR5). researchgate.net Some derivatives have also been found to be highly selective inhibitors of calcium chloride-dependent [3H]glutamic acid binding, offering a means to investigate the physiological relevance of this specific binding site. nih.gov This versatility allows researchers to probe the function of specific receptor subtypes and subunits, contributing to a more nuanced understanding of glutamatergic neurotransmission. researchgate.net

Data Tables

Table 1: Receptor Binding Profile of this compound and Related Compounds

This table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values for this compound and its analogues at various glutamate receptor binding sites. Lower values indicate higher potency or affinity.

| Compound | Target | Assay | Value | Reference |

| This compound (4a) | AMPA Receptor | [3H]AMPA Binding Inhibition | IC50 = 0.18 µM | nih.gov |

| 4-Butylhomoibotenic acid (4c) | AMPA Receptor | [3H]AMPA Binding Inhibition | IC50 = 2 µM | nih.gov |

| 4-(2-Hydroxyethyl)homoibotenic acid (4e) | AMPA Receptor | [3H]AMPA Binding Inhibition | IC50 = 2 µM | nih.gov |

| This compound (4a) | Ca-dependent Glutamate Binding | [3H]Glutamic Acid Binding Inhibition | IC50 = 0.18 µM | nih.gov |

| 4-Butylhomoibotenic acid (4c) | Ca-dependent Glutamate Binding | [3H]Glutamic Acid Binding Inhibition | IC50 = 0.18 µM | nih.gov |

| 4-(2-Hydroxyethyl)homoibotenic acid (4e) | Ca-dependent Glutamate Binding | [3H]Glutamic Acid Binding Inhibition | IC50 = 0.14 µM | nih.gov |

| Isopropyl-HIBO | GluR5 (Kainate Receptor) | Binding Affinity | Ki = 0.16 µM | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-5(13-9-6(3)10)2-4(8)7(11)12/h4H,2,8H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKCZEULAPHDJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ONC1=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Research

Advanced Organic Synthesis Approaches

The creation of 4-methylhomoibotenic acid is not a trivial matter and relies on established and innovative principles of organic synthesis.

Multi-Step Synthetic Pathways

The synthesis of this compound is typically achieved through multi-step organic synthesis protocols that have been established for isoxazole (B147169) amino acid derivatives. smolecule.com The systematic name for this compound is 2-amino-3-(4-methyl-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)propanoic acid, and it has a molecular formula of C7H10N2O4. smolecule.comnih.gov A primary and fundamental strategy for constructing the isoxazole amino acid framework involves the alkylation of diethyl acetamidomalonate as a key transformation. smolecule.com The synthesis commences with the preparation of the isoxazole ring system using established methods in heterocyclic chemistry. smolecule.com A distinguishing feature of this synthesis is the introduction of the methyl substituent at the 4-position of the isoxazole ring during the ring formation process, which sets it apart from the parent homoibotenic acid structure. smolecule.com

Stereoselective Synthesis Strategies

The presence of multiple stereogenic centers in this compound presents considerable challenges for its stereoselective synthesis. smolecule.com Under standard synthetic conditions, the compound is formed as a racemic mixture, which necessitates the development of asymmetric synthetic approaches to obtain enantiomerically pure forms. smolecule.com Recent progress in the stereoselective synthesis of unnatural alpha-amino acid derivatives has introduced new methodologies that can be applied to the synthesis of this compound. smolecule.com

Resolution of racemic this compound can be accomplished using chiral resolving agents or through chromatographic separation on chiral stationary phases. smolecule.com Classical resolution methods often involve the formation of diastereomeric salts with chiral acids or bases, followed by fractional crystallization; however, these methods can be inefficient and may require multiple recrystallization steps to achieve high enantiomeric purity. smolecule.com Asymmetric synthesis approaches, on the other hand, provide a more direct route to single enantiomers. smolecule.com The use of chiral auxiliaries attached to the amino acid precursor has shown potential for controlling the stereochemistry during crucial bond-forming steps. smolecule.com

Functional Group Modifications and Alkylation Techniques

Functional group modifications are employed in the synthesis of this compound, with alkylation being a key technique to introduce the methyl group at the desired position. smolecule.com This process involves the transfer of an alkyl group to a molecule. Alkylation can also be used to create analogues of this compound with different alkyl chains to investigate structure-activity relationships. For instance, the synthesis of 4-butylhomoibotenic acid involves replacing the methyl group with a butyl chain, which requires the use of appropriate alkylated precursors during the formation of the isoxazole ring. smolecule.com The synthesis of 4-(2-hydroxyethyl)homoibotenic acid demonstrates the incorporation of polar functionality through an alkyl extension, offering opportunities for further derivatization and potentially improved aqueous solubility. smolecule.com

Novel Synthetic Routes (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides)

A novel and useful alternative route for the synthesis of neuroactive isoxazoles like this compound involves the 1,3-dipolar cycloaddition of bromonitrile oxide to disubstituted non-activated alkynes. rsc.orgrsc.org This method provides a general approach to these complex structures. rsc.orgrsc.org The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings. researchgate.netbeilstein-journals.orgresearchgate.net In this specific application, it offers an alternative to more traditional synthetic strategies. rsc.orgrsc.org

Utilization of Precursors in Chemical Synthesis

The synthesis of this compound and its analogues relies on the availability of key precursors. These starting materials can be derived from either natural products or created through synthetic routes. smolecule.com For example, in the synthesis of 4-butylhomoibotenic acid, butyl-substituted starting materials are used instead of the methyl-substituted equivalents that would be used for the parent compound. smolecule.com The synthesis of 4-methylvaleric acid, a precursor for another natural product, involves an enzyme related to one in leucine (B10760876) biosynthesis, highlighting how nature can provide templates and starting points for chemical synthesis. nih.gov The selection and preparation of the correct precursors are critical steps that dictate the final structure of the target molecule. researchgate.net

Derivatization and Analogue Development for Pharmacological Probing

To explore the structure-activity relationships and potentially enhance the biological properties of this compound, researchers have synthesized various derivatives and analogues. smolecule.com This allows for a systematic investigation of how changes in the molecule's structure affect its interaction with biological targets. researchgate.net

One area of focus has been the development of halogenated analogues. smolecule.com The most extensively studied of these is 4-bromohomoibotenic acid, which has been successfully synthesized and characterized. smolecule.comxenbase.org The synthesis of this analogue follows a multi-step protocol similar to that of the parent compound, with the bromine substituent being introduced during the formation of the isoxazole ring. smolecule.com

Another avenue of exploration has been the modification of the alkyl chain at the 4-position. smolecule.com Extending this chain, for example to a butyl group in 4-butylhomoibotenic acid, has been done to investigate the effects of increased hydrophobicity and altered molecular geometry on biological activity. smolecule.comresearchgate.net The synthesis of analogues with different substituents at the 4-position, varying in size and polarity, has led to compounds with diverse selectivity profiles at glutamate (B1630785) receptor subtypes. researchgate.net For instance, 4-butylhomoibotenic acid and 4-(2-hydroxyethyl)homoibotenic acid were found to be equipotent as inhibitors. researchgate.net

These derivatization efforts are crucial for developing pharmacological tools that can be used to study specific receptor subtypes and their roles in the central nervous system. researchgate.net

Table of Synthetic Approaches for this compound

| Synthetic Approach | Description | Key Features |

|---|---|---|

| Multi-Step Synthesis | Involves a sequence of reactions to build the molecule. | Utilizes established protocols for isoxazole amino acid derivatives. smolecule.com |

| Stereoselective Synthesis | Aims to produce a single enantiomer of the molecule. | Employs chiral auxiliaries or resolution techniques to overcome the formation of racemic mixtures. smolecule.com |

| Functional Group Modification | Alters specific parts of the molecule to create analogues. | Key techniques include alkylation to introduce different side chains. smolecule.com |

| 1,3-Dipolar Cycloaddition | A novel route using nitrile oxides. | Provides an alternative pathway to construct the isoxazole ring. rsc.orgrsc.org |

Table of this compound Analogues

| Analogue | Modification | Purpose of Synthesis |

|---|---|---|

| 4-Bromohomoibotenic acid | Bromine at the 4-position | Explore structure-activity relationships and enhance biological properties. smolecule.com |

| 4-Butylhomoibotenic acid | Butyl group at the 4-position | Investigate effects of increased hydrophobicity and altered molecular geometry. smolecule.comresearchgate.net |

| 4-(2-hydroxyethyl)homoibotenic acid | 2-hydroxyethyl group at the 4-position | Incorporate polar functionality for further derivatization and potential solubility improvement. smolecule.com |

Pharmacological Characterization and Receptor Interactions

Agonist Activity at Glutamate (B1630785) Receptor Subtypes

4-Methylhomoibotenic acid exhibits a distinct and selective pattern of activity across the various glutamate receptor subtypes, making it a valuable tool in pharmacological research. researchgate.net

The eight subtypes of mGluRs are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. guidetopharmacology.orgnih.govemory.edu Group I (mGluR1 and mGluR5) typically couples to phosphoinositide hydrolysis, while Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) are generally linked to the inhibition of adenylyl cyclase. annualreviews.orgemory.edu

Interestingly, while not an agonist, a series of related 4-alkylated analogues of homoibotenic acid have been characterized as weak antagonists at Group I mGluRs (mGluR1 and mGluR5). researchgate.net This suggests that the 4-position substitution on the homoibotenic acid scaffold is critical for modulating interaction with these receptors.

The activity of this compound at Group II and Group III mGluRs is selective. In studies using stable BHK cell lines, MHI was found to have weak agonist activity at the Group III receptors mGluR4a and mGluR7a. xenbase.org In contrast, it had no effect on cells expressing the Group II receptor, mGluR2. xenbase.org This indicates a preferential, albeit weak, interaction with certain members of the Group III family over the Group II family.

A significant finding in the pharmacological characterization of this compound is its ability to activate a novel metabotropic glutamate receptor. dntb.gov.uaechinobase.orgvanderbilt.edutesisenred.net In rat cortical slices, MHI stimulates phosphoinositide hydrolysis, a signaling pathway typically associated with Group I mGluRs. xenbase.org However, this effect is insensitive to the potent and broad-spectrum mGluR antagonist LY341495, which effectively blocks the activation of both mGluR1 and mGluR5. xenbase.orgnih.gov This resistance to a known Group I antagonist provides strong evidence that the response to MHI in native brain tissue is mediated by a novel mGluR subtype that is distinct from the previously cloned and characterized mGluRs. xenbase.orgnih.gov

In contrast to its complex activity at mGluRs, this compound is a potent and well-characterized agonist at the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of ionotropic glutamate receptors. researchgate.netresearchgate.net The (S) enantiomer of 4-methyl-homoibotenic acid is particularly noted for its potent agonist action at AMPA receptors. researchgate.net These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain. abcam.cnresearchgate.net

The activity of this compound is selective for the AMPA/kainate type receptors over the NMDA (N-methyl-D-aspartate) receptor subtype. researchgate.net The depolarizing effects induced by related compounds can be fully blocked by the non-NMDA antagonist CNQX (6-cyano-7-nitro-quinoxaline-2,3-dione), but are unaffected by the selective NMDA antagonist AP5 (D-2-amino-5-phosphonovaleric acid). researchgate.net

Metabotropic Glutamate Receptor (mGluR) Agonism

Activity at Group II and Group III mGluRs (e.g., mGluR4a, mGluR7a)

Ligand Binding Studies and Receptor Affinity Profiling

Ligand binding assays are used to determine the affinity of a compound for a specific receptor, often expressed as the inhibition constant (Kᵢ). elifesciences.orgwikipedia.org Affinity profiling of this compound and its analogues reveals a diverse selectivity profile across both metabotropic and ionotropic glutamate receptor families. researchgate.net

While specific Kᵢ values for this compound itself are not detailed in the reviewed literature, studies on its close analogues provide significant insight into the structure-activity relationship of this chemical series. researchgate.net For instance, a series of branched and unbranched 4-alkyl-homoibotenic acid analogues were all found to be weak antagonists at Group I mGluRs, with Kᵢ values in the micromolar range. researchgate.net

Table 1: Antagonist Affinity (Kᵢ) of 4-Alkyl-Homoibotenic Acid Analogues at Group I mGluRs

| Receptor Subtype | Affinity Range (Kᵢ, µM) | Reference |

|---|---|---|

| mGluR1 | 89 - 670 | researchgate.net |

| mGluR5 | 89 - 670 | researchgate.net |

This table summarizes the range of antagonist binding affinities for a series of 4-alkylated analogues of homoibotenic acid at cloned Group I metabotropic glutamate receptors. researchgate.net

At ionotropic glutamate receptors, these analogues show a preference for the AMPA receptor subtypes GluR1 and GluR2 over GluR3 and GluR4. researchgate.net Furthermore, some analogues in this series display a remarkably high affinity for the kainate receptor subtype GluR5. researchgate.net The affinity for GluR5 was in some cases similar to or higher than their affinity for GluR1 and GluR2. researchgate.net For example, Isopropyl-HIBO, an analogue, showed a high affinity for GluR5 with a Kᵢ value of 0.16 µM. researchgate.net This highlights the versatility of the 4-alkyl-homoibotenic acid scaffold in generating ligands with unique selectivity profiles for different iGluR subtypes. researchgate.net

Radioligand Binding Assays (e.g., [3H]AMPA, [3H]glutamic acid, [3H]kainic acid)

Radioligand binding assays are a fundamental technique used to characterize the interaction of a compound with its receptor target. nih.gov These assays typically involve incubating a biological sample containing the receptor (e.g., brain membranes) with a radiolabeled ligand that is known to bind to the receptor. nih.govnih.gov The affinity of a test compound, such as this compound, can be determined by its ability to displace the radioligand. nih.gov

Research on this compound and its structural analogues has utilized radioligand binding assays to determine their affinity for various ionotropic glutamate receptor subtypes. For instance, (RS)-2-amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propionic acid (this compound, 4a) is recognized as a potent agonist at the AMPA subtype of excitatory amino acid receptors. researchgate.net

Studies on closely related analogues provide further insight. The compounds 4-butylhomoibotenic acid and 4-(2-hydroxyethyl)homoibotenic acid were found to be equipotent as inhibitors of [3H]AMPA binding. nih.gov In contrast, these same analogues showed no detectable affinity for kainate receptor binding sites when tested with [3H]kainic acid. nih.gov Another analogue, 4d, was found to be a highly selective inhibitor of calcium chloride-dependent [3H]glutamic acid binding. researchgate.net This suggests that modifications to the 4-position substituent can significantly alter the binding profile of the homoibotenic acid scaffold.

Table 1: Inhibitory Activity of 4-Alkylhomoibotenic Acid Analogues on [3H]AMPA Binding

| Compound | Substituent | IC50 (µM) for [3H]AMPA Binding |

|---|---|---|

| 4-Butylhomoibotenic acid (4c) | Butyl | 2 |

| 4-(2-Hydroxyethyl)homoibotenic acid (4e) | 2-Hydroxyethyl | 2 |

Data sourced from research on structural analogues of this compound. nih.gov

Competition Binding Experiments

Competition binding experiments are a specific type of radioligand binding assay used to determine the binding affinity (often expressed as an inhibition constant, Ki) of an unlabeled compound by measuring its ability to compete for binding with a radiolabeled ligand. nih.govelifesciences.org In these experiments, a fixed concentration of the radioligand and receptor is incubated with varying concentrations of the unlabeled competitor compound. researchgate.net By measuring the decrease in radioligand binding as the concentration of the competitor increases, a competition curve can be generated, from which the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding) and the Ki value can be calculated. wur.nl

For this compound and its analogues, competition experiments have been crucial in defining their receptor interaction profiles. The determination that 4-butylhomoibotenic acid and 4-(2-hydroxyethyl)homoibotenic acid have an IC50 value of 2 µM for the AMPA receptor was achieved through competition assays against the radioligand [3H]AMPA. nih.gov Similarly, the lack of affinity for kainate receptors was determined by the inability of these compounds to displace [3H]kainic acid in competitive binding experiments. nih.gov These studies demonstrate how competition assays can effectively delineate the affinity and selectivity of a ligand for different receptor subtypes. nih.gov

Receptor Selectivity and Specificity Assessments

The pharmacological profile of this compound is defined by its activity across different glutamate receptor families. It is a versatile compound that shows affinity for both ionotropic and metabotropic glutamate receptors. researchgate.netsmolecule.com

Its primary activity at ionotropic receptors is as a potent agonist at the AMPA receptor subtype. researchgate.net However, studies on its analogues suggest it has low to negligible affinity for other ionotropic subtypes. For example, several analogues showed no significant affinity for kainate binding sites and did not significantly affect the binding of NMDA receptor antagonists like [3H]CPP or [3H]MK-801. nih.gov

Significant research has focused on the compound's interaction with metabotropic glutamate (mGlu) receptors. smolecule.com this compound is known to activate a metabotropic glutamate receptor that is coupled to phosphoinositide hydrolysis, a signaling pathway characteristic of the Group I mGlu receptors (mGlu1 and mGlu5). guidetopharmacology.orgdntb.gov.uanih.gov Specifically, it has been reported to act as an agonist that activates mGluR1 and mGluR5. smolecule.com This selective activation of Group I mGlu receptors allows it to be used as a tool in neuroscience research to investigate the roles of these specific receptors in processes like synaptic plasticity, learning, and memory. smolecule.com The unique structure of this compound is thought to confer this selectivity, allowing it to activate these receptors without significantly affecting other glutamate receptor subtypes. smolecule.com

Table 2: Receptor Selectivity Profile of this compound

| Receptor Family | Receptor Subtype | Activity |

|---|---|---|

| Ionotropic | AMPA | Potent Agonist researchgate.net |

| Kainate | No significant affinity reported for analogues nih.gov | |

| NMDA | No significant affinity reported for analogues nih.gov | |

| Metabotropic (Group I) | mGluR1 | Agonist smolecule.com |

| mGluR5 | Agonist smolecule.com |

Molecular and Cellular Mechanisms of Action

G-Protein Coupled Receptor Signaling Pathways

The primary targets of 4-methylhomoibotenic acid are G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling. smolecule.comwikipedia.orgnih.gov Upon binding, this compound induces a conformational change in the receptor, initiating a cascade of intracellular events. nih.gov Specifically, it has been shown to activate a novel metabotropic glutamate (B1630785) receptor that is coupled to the hydrolysis of phosphoinositides. echinobase.orgdntb.gov.ua

Phosphoinositide Hydrolysis Activation

A key mechanism of action for this compound is the stimulation of phosphoinositide hydrolysis. echinobase.orgdntb.gov.ua This process begins with the activation of phospholipase C (PLC) following receptor binding. nih.gov PLC then catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov This activation has been observed in various experimental models, leading to increased inositol phosphate (B84403) turnover, a hallmark of this signaling pathway.

Modulation of Adenylyl Cyclase Activity and cAMP Accumulation

While the primary pathway for Group I mGluRs, which this compound targets, involves phosphoinositide hydrolysis, there is also evidence of interaction with the adenylyl cyclase system. smolecule.comannualreviews.org G-protein coupled receptors can either stimulate (via Gs-proteins) or inhibit (via Gi-proteins) the activity of adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). cvphysiology.com This modulation of cAMP levels, a critical second messenger, can influence a wide range of cellular functions by activating protein kinase A (PKA) and other downstream effectors. cvphysiology.comnih.govlecturio.com Some studies suggest that certain mGluR subtypes can stimulate cAMP formation. annualreviews.org

Role of G-Proteins in Signal Transduction

G-proteins are central to the signal transduction initiated by this compound. smolecule.comunife.it These heterotrimeric proteins, composed of α, β, and γ subunits, act as molecular switches. wikipedia.org Upon receptor activation, the G-protein exchanges GDP for GTP, causing the α subunit to dissociate from the βγ dimer. nih.gov Both the Gα-GTP complex and the βγ dimer can then interact with and modulate the activity of various effector proteins, such as phospholipase C and adenylyl cyclase, thereby propagating the signal within the cell. nih.govwikipedia.org The specificity of the downstream effects depends on the particular type of Gα subunit involved (e.g., Gq/11 for PLC activation). wikipedia.org

Intracellular Second Messenger Systems Involvement

The signaling cascades initiated by this compound are heavily reliant on the generation of intracellular second messengers. smolecule.comnih.govunife.it As previously mentioned, the activation of phospholipase C leads to the production of IP3 and DAG. nih.gov IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.govwikipedia.org The rise in intracellular Ca2+ and the presence of DAG work in concert to activate protein kinase C (PKC), a key enzyme in many cellular processes. nih.gov Additionally, the modulation of cAMP levels represents another critical second messenger system influenced by this compound. nih.govpsychiatrictimes.com These second messengers amplify the initial signal and orchestrate a complex array of cellular responses. wikipedia.orgyoutube.com

| Second Messenger | Generating Enzyme | Primary Target/Function | Reference |

| Inositol 1,4,5-trisphosphate (IP3) | Phospholipase C (PLC) | Binds to receptors on the endoplasmic reticulum to release Ca2+ | wikipedia.orgnih.gov |

| Diacylglycerol (DAG) | Phospholipase C (PLC) | Activates Protein Kinase C (PKC) along with Ca2+ | wikipedia.orgnih.gov |

| Cyclic AMP (cAMP) | Adenylyl Cyclase | Activates Protein Kinase A (PKA) | nih.govlecturio.com |

| Calcium (Ca2+) | Released from intracellular stores | Activates various enzymes and proteins, including PKC | nih.govwikipedia.org |

Receptor Desensitization and Regulation Mechanisms

Protein Phosphatase Modulation (e.g., PP2B/Calcineurin)

The direct modulation of protein phosphatases by this compound has not been extensively characterized in existing scientific literature. However, the known signaling pathways initiated by the activation of metabotropic glutamate receptors (mGluRs), the primary targets of this compound, provide a framework for potential indirect influence on phosphatase activity. The activation of certain mGluRs is intrinsically linked to intracellular signaling cascades that are regulated by a balance of protein kinase and protein phosphatase activities.

Protein phosphatases are crucial for terminating signal transduction events mediated by phosphorylation. nih.gov In the context of mGluRs, protein phosphatases such as Protein Phosphatase 2C (PP2C) and Protein Phosphatase 1 (PP1) have been implicated in the dephosphorylation and regulation of these receptors. frontiersin.orgnih.gov

A notable example of phosphatase involvement in mGluR signaling is the role of Protein Phosphatase 2B (PP2B), also known as calcineurin. nih.gov Calcineurin is a calcium-calmodulin-dependent serine/threonine protein phosphatase. nih.govcore.ac.uk Research has demonstrated that activation of NMDA receptors can lead to the potentiation of mGluR5 responses by reversing Protein Kinase C (PKC)-mediated desensitization. This effect is dependent on the activation of a protein phosphatase, with evidence pointing towards calcineurin. nih.gov It is proposed that calcineurin dephosphorylates mGluR5 at sites that are phosphorylated by PKC, thereby mitigating receptor desensitization. nih.gov

Given that this compound activates a novel metabotropic glutamate receptor that is coupled to phosphoinositide hydrolysis, it initiates a signaling cascade that increases intracellular calcium levels. frontiersin.org This elevation in intracellular calcium could theoretically activate calcium-dependent phosphatases like calcineurin. However, direct experimental evidence demonstrating that this compound specifically modulates calcineurin or other protein phosphatases is currently lacking.

Table 1: Investigated Activity of this compound at Various Metabotropic Glutamate Receptors

| Receptor Subtype | Observed Activity | Reference |

| Novel mGluR (in rat cortical slices) | Agonist (stimulates phosphoinositide hydrolysis) | frontiersin.org |

| mGluR1a | No agonist activity | frontiersin.org |

| mGluR5a | No effect | frontiersin.org |

| mGluR2 | No activity | frontiersin.org |

| mGluR4a | Weak agonist activity | frontiersin.org |

| mGluR7a | Weak agonist activity | frontiersin.org |

Receptor Phosphorylation Dynamics

The phosphorylation state of a receptor is a key determinant of its signaling efficacy and can lead to desensitization, a process where the receptor's response to an agonist is diminished over time. jneurosci.org The phosphorylation of metabotropic glutamate receptors is a well-established regulatory mechanism. jneurosci.orgnih.gov Various protein kinases, including second messenger-dependent kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as G protein-coupled receptor kinases (GRKs), can phosphorylate mGluRs on their intracellular domains. frontiersin.orgjneurosci.org

For group I mGluRs, such as mGluR1 and mGluR5, which are coupled to the hydrolysis of phosphoinositides, agonist binding can lead to the activation of PKC. nih.gov This activation of PKC can, in turn, lead to the phosphorylation of the receptor itself, resulting in rapid desensitization. core.ac.uknih.gov Studies on mGluR5 have shown that its desensitization is mediated by PKC-dependent phosphorylation. core.ac.uknih.gov

This compound has been shown to activate a novel metabotropic glutamate receptor that is coupled to phosphoinositide hydrolysis. frontiersin.org The process of phosphoinositide hydrolysis generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG is a direct activator of most isoforms of PKC. Therefore, it is plausible that the activation of its target receptor by this compound could initiate a negative feedback loop involving PKC-mediated phosphorylation and subsequent desensitization of the receptor. This would be consistent with the known dynamics of other phosphoinositide-linked mGluRs. core.ac.uknih.gov

However, specific studies detailing the phosphorylation dynamics of the novel receptor activated by this compound, including the identification of specific phosphorylation sites and the precise kinases and phosphatases involved in its regulation, are not yet available in the published literature. The desensitization of this novel receptor following activation by this compound is an area that warrants further investigation to fully understand its molecular pharmacology.

Structure Activity Relationship Sar Studies of 4 Methylhomoibotenic Acid and Analogues

Impact of Structural Modifications on Receptor Binding and Efficacy

4-Methylhomoibotenic acid is an analogue of homoibotenic acid and a potent agonist at the AMPA subtype of ionotropic glutamate (B1630785) receptors. researchgate.netnih.gov Structural modifications to the 4-position of the homoibotenic acid scaffold have a significant impact on receptor binding and efficacy. Replacing the methyl group with other substituents of varying size and polarity alters the compound's pharmacological profile. researchgate.netnih.gov

For instance, the introduction of a methyl group at the 4-position, as in this compound, distinguishes its pharmacological profile from other analogues. While it is a potent AMPA receptor agonist, it also shows inhibitory effects on calcium chloride-dependent [3H]glutamic acid binding. nih.gov The parent compound, homoibotenic acid, and its analogues with substitutions at the 4-position of the isoxazole (B147169) ring are known to interact with both ionotropic and metabotropic glutamate receptors. researchgate.netnih.gov Specifically, the (S)-forms of these compounds act as selective and potent antagonists at group I metabotropic glutamate receptors (mGluRs), while the (R)-forms are largely inactive. nih.gov

The efficacy of these compounds is also influenced by their interaction with different receptor subtypes. For example, 4-alkylated homoibotenic acid analogues are generally weak antagonists at group I mGluRs (mGluR1 and mGluR5). researchgate.net However, they exhibit a preference for AMPA receptor subtypes GluR1 and GluR2 over GluR3 and GluR4. researchgate.net

Comparative Analysis with Related Homoibotenic Acid Derivatives

A comparative analysis of this compound with other derivatives, such as 4-Bromohomoibotenic acid and 4-Butylhomoibotenic acid, reveals significant differences in their pharmacological profiles.

4-Bromohomoibotenic acid (BrHIBO): (S)-4-bromohomoibotenic acid demonstrates notable selectivity for the GluR1o AMPA receptor subtype over the GluR3o subtype. researchgate.net It has been shown to selectively activate a metabotropic glutamate receptor coupled to phosphoinositide hydrolysis that is insensitive to the broad-spectrum mGluR agonist (1S,3R)-ACPD. dntb.gov.uanih.gov This suggests that BrHIBO can be a valuable tool for distinguishing between different mGluR subtypes. nih.gov

4-Butylhomoibotenic acid: This analogue, along with 4-(2-hydroxyethyl)homoibotenic acid, is equipotent to this compound as an inhibitor of [3H]AMPA binding and displays similar excitatory activity. researchgate.netnih.gov However, unlike this compound, 4-Butylhomoibotenic acid shows the lowest potency as a group I mGluR antagonist among the tested analogues. nih.gov

These comparisons highlight how modifications at the 4-position of the homoibotenic acid ring system can fine-tune the compound's selectivity and potency at various glutamate receptor subtypes.

Table 1: Comparative Activity of Homoibotenic Acid Derivatives

| Compound | Primary Target | Notable Selectivity/Activity |

|---|---|---|

| This compound | AMPA receptors | Potent agonist; also inhibits Ca2+-dependent [3H]glutamic acid binding. nih.gov |

| 4-Bromohomoibotenic acid | AMPA receptors, mGluRs | Selective for GluR1o over GluR3o; activates an ACPD-insensitive mGluR. researchgate.netnih.gov |

| 4-Butylhomoibotenic acid | AMPA receptors, mGluRs | Equipotent to this compound at AMPA receptors; weak group I mGluR antagonist. researchgate.netnih.govnih.gov |

Stereochemical Influences on Pharmacological Profile

Stereochemistry plays a crucial role in the pharmacological activity of this compound and its analogues. The spatial arrangement of atoms within the molecule dictates how it interacts with the chiral environment of its biological targets. nih.gov

For homoibotenic acid derivatives, the stereochemistry at the alpha-carbon of the amino acid side chain is a key determinant of their activity at metabotropic glutamate receptors. Studies have consistently shown that the (S)-enantiomers are the active forms, acting as antagonists at group I mGluRs, while the (R)-enantiomers are inactive at these receptors. nih.gov This stereoselectivity underscores the specific conformational requirements of the mGluR binding site.

While AMPA-type ionotropic glutamate receptors generally exhibit high stereoselectivity in agonist binding, the degree of this selectivity can vary depending on the specific ligand. researchgate.net The development of stereoselective synthetic methods is therefore critical for producing enantiomerically pure compounds to accurately assess their individual pharmacological profiles.

Computational Approaches to SAR Analysis

Computational methods are invaluable tools for elucidating the structure-activity relationships of this compound and its analogues. These approaches provide insights into the molecular interactions governing ligand-receptor binding and can guide the design of new, more effective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. jscimedcentral.com This method helps to understand the binding modes of this compound and its analogues within the ligand-binding domains of glutamate receptors.

Docking studies can reveal key amino acid residues and interaction types, such as hydrogen bonds and van der Waals interactions, that are crucial for binding affinity and selectivity. researchgate.net For instance, simplified models have been constructed to analyze the binding of HIBO-type and AMPA-type ligands relative to specific non-conserved amino acid residues in different AMPA receptor subunits. jneurosci.org These simulations can explain differences in binding affinity and help rationalize the observed pharmacological data.

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org By correlating physicochemical properties (descriptors) of molecules with their pharmacological effects, QSAR models can predict the activity of novel compounds. spu.edu.symdpi.com

For a series of homoibotenic acid analogues, a QSAR study could involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with their potencies at different glutamate receptor subtypes. nih.gov Such models can identify the key molecular properties that govern the activity and selectivity of these compounds, thereby guiding the synthesis of new derivatives with improved pharmacological profiles. chemmethod.com

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov

Pharmacophore models have been developed for both agonists and antagonists of various glutamate receptor subtypes. acs.orgnih.gov For group I and group II mGluR agonists, five-point pharmacophore models have been proposed, suggesting that an extended conformation of glutamate is generally required for interaction. acs.orgacs.org These models can be used to screen virtual libraries of compounds to identify new potential ligands for these receptors. tandfonline.com By understanding the pharmacophoric requirements for activity at different receptor subtypes, it is possible to design more selective ligands, such as those that can differentiate between various mGluRs.

Preclinical Research Models and Methodologies

In Vitro Experimental Systems

In vitro models are fundamental for dissecting the molecular interactions of a compound with its biological targets in a controlled environment, free from the complexities of a whole organism.

Heterologous expression systems are indispensable tools for studying the function of a specific receptor in isolation. researchgate.net These systems involve introducing the genetic material (mRNA or cDNA) encoding a target receptor into a host cell line that does not naturally express it. mdpi.com This allows for the detailed characterization of the pharmacological properties of the receptor and its interaction with novel ligands like 4-Methylhomoibotenic acid.

Xenopus Oocytes: Oocytes from the African clawed frog (Xenopus laevis) are a widely used and robust system for expressing ion channels and G-protein coupled receptors (GPCRs). nih.govharvardapparatus.com Researchers inject in vitro transcribed mRNA encoding a specific receptor subtype, such as the metabotropic glutamate (B1630785) receptor 5a (mGluR5a), into the oocyte. nih.gov The oocyte's cellular machinery then synthesizes and embeds the receptor into its plasma membrane, creating a functional platform for electrophysiological analysis. This model has been used to study the currents evoked by agonists at mGluRs and how these responses are modulated. nih.gov

Mammalian Cell Lines (BHK, CHO): Baby Hamster Kidney (BHK) and Chinese Hamster Ovary (CHO) cells are other common choices for heterologous expression. nih.gov These cell lines can be transiently or stably transfected with plasmids containing the gene for a receptor of interest. Their use is prevalent in studying GPCRs, including the family of metabotropic glutamate receptors, due to their reliable growth characteristics and suitability for a variety of functional assays. researchgate.netannualreviews.org

| System | Receptor Studied | Typical Assay | Key Finding |

|---|---|---|---|

| Xenopus Oocytes | mGluR5a | Dual-Electrode Voltage Clamp | Used to record agonist-evoked currents and study receptor desensitization and modulation by other proteins like calcineurin. nih.gov |

| Mammalian Cell Lines (General) | mGluR Subtypes | Binding Assays, Second Messenger Assays | Enables characterization of agonist pharmacology and G-protein coupling pathways for different mGluR subtypes. annualreviews.org |

To study a compound's effect in a more physiologically relevant context, researchers use preparations derived directly from animal brain tissue. These models retain some of the natural cellular architecture and connectivity of the nervous system.

Primary Neuronal Cultures: These cultures are established by dissociating brain tissue from embryonic animals, typically mice or rats, and plating the neurons onto a suitable substrate. nih.govresearchgate.net This allows for the long-term study of neuronal development, synapse formation, and the effects of pharmacological agents on neuronal function and survival. frontiersin.org

Brain Slice Preparations: Acute brain slices from regions like the hippocampus or cortex are commonly used in electrophysiology and biochemistry. nih.gov These preparations maintain the local synaptic circuitry, allowing for the study of synaptic transmission and plasticity. For instance, phosphoinositide hydrolysis has been measured in rat cortical slices to investigate the signaling pathways modulated by metabotropic glutamate receptor activation. nih.gov Furthermore, lysates from brain regions such as the hippocampus have been used in biochemical assays to confirm protein-protein interactions within their native environment. nih.gov

Cell-based functional assays are designed to measure the physiological response of a cell following receptor activation. conceptlifesciences.compharmaron.com These assays provide quantitative data on the efficacy of a compound and the specific signaling pathway it engages.

Inositol (B14025) Phosphate (B84403) (IP) Turnover Assay: This is a classic biochemical assay for receptors coupled to the Gq family of G-proteins, which activate the enzyme phospholipase C (PLC). nih.govguidetopharmacology.org Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 (and its metabolites, collectively measured as total inositol phosphates) can be quantified, typically by using radiolabeling techniques. Research has demonstrated that this compound activates a novel metabotropic glutamate receptor that is coupled to phosphoinositide hydrolysis, as measured by this type of assay. nih.govguidetopharmacology.orgtesisenred.net

Primary Neuronal Cultures and Brain Slice Preparations (e.g., Rat Cortical Slices, Hippocampal Slices)

In Vivo Model Systems for Mechanistic Research

In vivo models, primarily using rodents, are employed to understand the physiological and behavioral effects of a compound within a complete, living organism. For mechanistic research, these studies often focus on fundamental neuronal processes rather than specific disease pathologies. For example, electrophysiological techniques in anesthetized rats have been used to assess the antagonist activity of related glutamate receptor compounds in the spinal cord. researchgate.net Similarly, microelectrophoretic techniques have been applied to neurons in the cat spinal cord to test the agonist and antagonist effects of ibotenic acid analogues at excitatory amino acid receptors. researchgate.net

Electrophysiological Recording Techniques (e.g., Voltage Clamp)

Electrophysiology involves measuring the electrical properties of biological cells and tissues. These techniques provide high-resolution temporal data on how a compound affects a neuron's excitability and synaptic communication. nih.gov

Voltage Clamp: This technique allows an experimenter to control or "clamp" the membrane potential of a cell at a set value. emory.edu By doing so, it is possible to directly measure the ion currents that flow across the cell's membrane in response to receptor activation. Dual-electrode voltage clamp is the standard method for recording from large cells like Xenopus oocytes. nih.gov This technique was instrumental in characterizing the currents mediated by mGluRs expressed in oocytes and how they respond to various agonists. nih.govharvardapparatus.com

Biochemical Assays for Signaling Pathway Analysis

To understand the intracellular chain of events that follows receptor activation, a variety of biochemical assays are employed. promega.comresearchgate.net These methods can identify the specific enzymes and second messengers involved in a signaling cascade.

Phosphoinositide Hydrolysis Assays: As mentioned previously (6.1.3), these assays are critical for demonstrating the activation of the PLC pathway by measuring the accumulation of inositol phosphates. nih.govannualreviews.org They provide direct biochemical evidence of Gq-protein coupling for receptors activated by compounds like this compound.

Co-immunoprecipitation and Pull-Down Assays: These assays are used to detect physical interactions between proteins. For example, to investigate the relationship between mGluR5 and the phosphatase calcineurin, co-immunoprecipitation was performed on rat hippocampal and whole brain lysates. nih.gov This involves using an antibody to capture a target protein (e.g., mGluR5) and then using another antibody to detect whether a second protein (e.g., calcineurin) was captured along with it, indicating they are part of a complex. nih.gov Similarly, pull-down assays using a GST-fusion protein of the mGluR5 C-terminus confirmed its interaction with calcineurin in brain lysates. nih.gov

| Technique/Assay | Model System | Purpose | Example Finding |

|---|---|---|---|

| Dual-Electrode Voltage Clamp | Xenopus Oocytes expressing mGluRs | Measure agonist-induced ion currents across the cell membrane. | Characterized the electrical response of mGluR5 to agonists. nih.gov |

| Inositol Phosphate Turnover Assay | Cell lines, Rat Cortical Slices | Quantify the activation of the phospholipase C signaling pathway. | This compound activates an mGluR coupled to phosphoinositide hydrolysis. guidetopharmacology.org |

| Co-immunoprecipitation | Rat Hippocampal/Brain Lysates | Demonstrate in-situ interaction between proteins. | Showed a physical association between mGluR5 and calcineurin in the brain. nih.gov |

| GST Pull-Down Assay | Rat Brain Lysates | Confirm direct or indirect protein-protein interactions. | Supported the finding that the mGluR5 C-terminus interacts with calcineurin. nih.gov |

| Microelectrophoresis | Cat Spinal Cord Neurons | Apply compounds directly to neurons in vivo to test for excitatory or inhibitory effects. | Used to assess the activity of ibotenic acid analogues at excitatory amino acid receptors. researchgate.net |

Advanced Imaging Techniques for Receptor Visualization

The in vivo and ex vivo visualization of receptor distribution, density, and pharmacological interactions is a cornerstone of neuropharmacology research. While this compound has been instrumental in identifying a novel metabotropic glutamate receptor (mGluR), its application in advanced imaging techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and quantitative autoradiography is not yet documented in published literature. mdpi.comnih.govnih.govbohrium.com The development of radioligands for the diverse family of glutamate receptors has generally progressed more slowly than for other neurotransmitter systems. mdpi.comnih.gov

Nevertheless, the established methodologies for other glutamate receptor ligands provide a clear framework for how this compound could be utilized in future imaging studies to explore the distribution and function of the novel receptor it targets. xenbase.orgnih.gov

Autoradiography

Quantitative autoradiography is a high-resolution ex vivo technique used to map the anatomical distribution of receptors in brain tissue slices. This method involves incubating tissue sections with a radiolabeled ligand, which then binds to the target receptors. The resulting radioactivity is detected by exposing the sections to a sensitive film or phosphor imaging plate. nih.govjneurosci.orgoup.com

For this compound, a tritiated ([³H]) or iodinated ([¹²⁵I]) version of the molecule would need to be synthesized. In a hypothetical study, brain sections from preclinical models could be incubated with this radiolabeled this compound. By analyzing the resulting autoradiograms, researchers could precisely map the neuroanatomical regions expressing the novel mGluR. Competition binding studies, where sections are co-incubated with the radioligand and a non-radiolabeled compound (like this compound itself or other glutamate receptor ligands), would be crucial to determine the binding specificity and pharmacological profile of the receptor in its native environment. nih.gov This technique would offer invaluable insights into the specific brain circuits and cell layers where this novel receptor is located.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

PET and SPECT are powerful in vivo imaging techniques that allow for the non-invasive visualization and quantification of molecular targets in the living brain. nih.govnih.gov These methods require the development of a probe, or radiotracer, that can be administered to living subjects, cross the blood-brain barrier, and bind specifically to the target receptor. For PET, this would involve labeling this compound or a suitable analogue with a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). For SPECT, a gamma-emitting radionuclide like Iodine-123 ([¹²³I]) would be used.

The development of a successful PET or SPECT tracer based on this compound would enable researchers to study the density and occupancy of the novel mGluR in real-time in preclinical models. This would be particularly valuable for investigating changes in receptor expression associated with neurological or psychiatric conditions and for assessing the efficacy of new therapeutic agents designed to target this receptor. While several PET ligands have been developed for other mGluRs, particularly mGluR5, the unique pharmacology of the receptor activated by this compound necessitates the development of a novel, specific radiotracer. mdpi.combohrium.com

The table below outlines a hypothetical experimental design for visualizing the novel mGluR targeted by this compound using advanced imaging techniques.

| Imaging Modality | Hypothetical Radioligand | Preclinical Model | Objective | Potential Outcome Data |

| Quantitative Autoradiography | [³H]this compound | Rat Brain Slices | To determine the precise neuroanatomical distribution of the novel mGluR. | High-resolution maps of receptor density in regions like the cortex, hippocampus, and striatum. Data on binding affinity (Kd) and receptor density (Bmax). |

| Positron Emission Tomography (PET) | [¹⁸F]Fluoro-4-Methylhomoibotenic acid | Living Non-human Primate | To quantify receptor density and occupancy in the living brain. | In vivo measurement of receptor distribution volume (VT) and binding potential (BPND) in various brain regions. |

| Single-Photon Emission Computed Tomography (SPECT) | [¹²³I]Iodo-4-Methylhomoibotenic acid | Living Rat | To assess changes in receptor availability in a disease model. | Comparison of receptor binding in control vs. disease model animals, potentially revealing disease-related receptor alterations. |

Neurobiological and Systems Level Research Implications

Investigation of Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a primary neurochemical foundation of learning and memory. wikipedia.org This process is heavily dependent on the activity of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgnih.gov The induction of long-term potentiation (LTP), a persistent strengthening of synapses, is often initiated by the activation of these receptors. bennington.edunih.gov

4-Methylhomoibotenic acid is a potent agonist at the AMPA subtype of excitatory amino acid receptors. nih.govresearchgate.net This property makes it an invaluable tool for inducing and studying the molecular underpinnings of synaptic plasticity. By selectively activating AMPA receptors, researchers can trigger downstream biochemical cascades, such as the phosphorylation of receptor subunits and the insertion of additional AMPA receptors into the postsynaptic membrane, which are key events in LTP expression. bennington.edu

Research using this compound as a lead structure has led to the synthesis of various analogs with different substituents, allowing for a more nuanced investigation of structure-activity relationships at the AMPA receptor. nih.gov For example, derivatives like 4-butylhomoibotenic acid and 4-(2-hydroxyethyl)homoibotenic acid have been shown to be equipotent inhibitors of [3H]AMPA binding, demonstrating similar excitatory activity in rat cortical slice preparations. nih.gov The use of such specific agonists helps in dissecting the complex mechanisms that govern synaptic strength and plasticity. ontosight.aiwikipedia.org

Role in Learning and Memory Processes

The molecular mechanisms of synaptic plasticity are widely accepted as the cellular basis for learning and memory formation. ontosight.aiwikipedia.orgnih.gov Given its function as a potent AMPA receptor agonist, this compound plays a significant role in research aimed at elucidating these cognitive processes. ontosight.ai Glutamate receptors are crucial for synaptic plasticity, and alterations in their function are implicated in various neurological conditions. ontosight.ai

By modulating AMPA receptor activity, this compound allows scientists to probe the specific contribution of these receptors to the encoding and consolidation of memories. The glutamatergic system is a key target for understanding cognitive function, and compounds that selectively activate its components are essential for this research. nih.govnih.gov The study of this compound and its analogs contributes to the broader effort to understand how glutamatergic neurotransmission underpins learning and memory. ontosight.ai

Research into Microglial Function and Glutamate Homeostasis

Microglia, the resident immune cells of the central nervous system (CNS), are crucial for maintaining brain homeostasis. frontiersin.org They constantly survey the brain's parenchyma and respond to disruptions, including fluctuations in neurotransmitter levels. frontiersin.org The glutamatergic system and microglia are intricately linked; microglia express functional glutamate receptors, and their activation can trigger the release of various bioactive molecules, including pro-inflammatory cytokines. mdpi.comresearchgate.net

Probing Glutamatergic Neurotransmission in Central Nervous System Circuitry

Glutamate is the major excitatory neurotransmitter in the mammalian brain, and its signaling system is characterized by a complex physiology involving multiple receptor subtypes that mediate diverse functions. nih.govnih.govmdpi.com The ability to dissect the roles of these different receptors within specific neural circuits is fundamental to neuroscience. This compound and its derivatives serve as valuable pharmacological tools for this purpose. researchgate.netrsc.org

The compound's primary activity is as a potent agonist at AMPA receptors, which mediate the majority of fast excitatory neurotransmission. nih.govnih.gov However, research has also revealed that this compound can activate a novel metabotropic glutamate receptor (mGluR) that is insensitive to known mGluR1/5 antagonists, demonstrating its utility in identifying and characterizing new signaling pathways. xenbase.orgdntb.gov.ua Furthermore, analogs of this compound have been developed that show varied selectivity profiles, with some exhibiting high affinity for kainate receptor subtypes (e.g., GluR5) or acting as weak NMDA receptor antagonists. nih.govresearchgate.net This versatility allows researchers to selectively probe different components of the glutamatergic system to map their distribution and function within the complex circuitry of the CNS.

Utility in Studying the Physiology of Excitatory Amino Acid Systems

Excitatory amino acids, principally glutamate and aspartate, are the primary mediators of excitatory signals in the CNS. msdmanuals.commdpi.com Understanding their physiological role requires tools that can mimic their actions at specific receptor sites. This compound, as a structural and functional analog of glutamate, is highly useful in this context. nih.govresearchgate.net

Its potent agonism at AMPA receptors allows for the detailed study of the role these receptors play in fast synaptic transmission. nih.gov By applying this compound to neuronal preparations, researchers can investigate the ion flows, changes in membrane potential, and downstream signaling events that constitute normal excitatory neurotransmission. nih.gov Studies using this compound and its derivatives have provided insights into the pharmacological distinctions between different glutamate receptor subtypes, such as the finding that this compound is a highly effective inhibitor of calcium chloride-dependent [3H]glutamic acid binding, whereas AMPA is inactive in this assay. nih.gov Such findings are crucial for building a complete picture of the physiology of excitatory amino acid systems.

Application as a Probe for Endogenous Receptor Characterization

A key application of a synthetic ligand like this compound is its use as a probe to identify and characterize endogenous receptors whose function may not be fully understood. ontosight.ai A significant finding in this area was the discovery that this compound activates a novel metabotropic glutamate receptor coupled to phosphoinositide hydrolysis. xenbase.orgdntb.gov.uaechinobase.org

In studies using rat cortical slices, it was observed that this compound (MHI) stimulated a phosphoinositide hydrolysis response. xenbase.org This response was not blocked by antagonists for the known phosphoinositide-linked mGluRs (mGluR1 and mGluR5). xenbase.org Furthermore, in expression systems using cell lines with cloned mGluR1a or mGluR5a, MHI showed no agonist activity. xenbase.org These results provided strong evidence that MHI was acting on a novel mGluR subtype that had not yet been cloned or fully characterized. xenbase.org This work exemplifies the utility of this compound as an essential pharmacological tool to probe for and functionally characterize previously unknown receptor signaling pathways in the brain.

Pharmacological Data of this compound and Analogs

The following table summarizes the inhibitory activity of this compound (4a) and its synthetic analogs on the binding of various radioligands to glutamate receptors in rat brain membranes. The data highlights the compounds' potency and selectivity, particularly their strong effect on AMPA receptors and chloride-dependent glutamate binding.

| Compound | Common Name | [3H]AMPA Binding IC50 (µM) | [3H]Glutamic Acid Binding (Cl- dependent) IC50 (µM) |

| 4a | This compound | Potent Agonist | 0.18 |

| 4c | 4-Butylhomoibotenic acid | 2 | 0.18 |

| 4d | 4-(3-Hydroxypropyl)homoibotenic acid | > 100 | 0.02 |

| 4e | 4-(2-Hydroxyethyl)homoibotenic acid | 2 | 0.14 |

| 2 | AMPA | Potent Agonist | > 100 |

Data sourced from a study on excitatory amino acid receptor ligands. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Molecular Identity of Novel Receptor Targets

A significant area of ongoing research is the precise identification of the novel receptor target for 4-methylhomoibotenic acid. Early studies revealed that the compound activates a metabotropic glutamate (B1630785) receptor (mGluR) that is coupled to phosphoinositide hydrolysis in the rat brain. guidetopharmacology.orgnih.gov This response was notable because this compound was ineffective as an agonist at recombinant Group I mGluRs (mGluR1 and mGluR5), which are classically linked to this signaling pathway. nih.govbris.ac.uk Furthermore, the receptor activated by this compound is resistant to antagonists like LY341495, which blocks several known mGluRs at various concentrations. nih.govbris.ac.uk

These findings strongly suggest the existence of a novel mGluR subtype or a unique receptor complex that is sensitive to this compound. nih.govbris.ac.uk Future research efforts are directed at using modern molecular biology and functional genomics to isolate and characterize the molecular identity of this putative receptor. This endeavor could reveal new players in glutamate signaling, offering a more complete picture of the diversity and complexity of this critical neurotransmitter system.

Development of Highly Selective Agonists and Antagonists for Research

The unique pharmacological profile of this compound makes it an important lead structure for the development of new, highly selective research tools. researchgate.netnih.gov By systematically modifying its structure, researchers aim to create a portfolio of agonists and antagonists with fine-tuned selectivity for various ionotropic and metabotropic glutamate receptor subtypes. researchgate.net

Research has focused on creating analogues where the 4-methyl group is substituted with groups of varying size and polarity. researchgate.netnih.gov This has led to the synthesis of compounds such as 4-butylhomoibotenic acid and 4-(2-hydroxyethyl)homoibotenic acid. nih.gov These analogues have been instrumental in probing the structure-activity relationships at the AMPA receptor binding site. nih.govresearchgate.net For instance, while some analogues retain potent AMPA receptor agonist activity, others show diminished affinity or even switch to antagonism at different glutamate receptors. researchgate.netnih.gov

Notably, this line of research has produced compounds with unique selectivity profiles, such as antagonists for group I mGluRs and ligands with high affinity for the kainate receptor subtype, GluR5. researchgate.net The development of such selective ligands is crucial for dissecting the specific physiological roles of different glutamate receptor subtypes in the central nervous system. researchgate.net

Table 1: Comparative Inhibitory Activity of this compound and its Analogues

| Compound | [3H]AMPA Binding IC50 (µM) | Calcium Chloride-Dependent [3H]Glutamic Acid Binding IC50 (µM) |

|---|---|---|

| This compound (4a) | Potent Agonist | 0.18 |

| 4-Butylhomoibotenic acid (4c) | 2.0 | 0.18 |

| 4-(tert-Butyl)homoibotenic acid (4d) | No Significant Affinity | 0.02 |

| 4-(2-Hydroxyethyl)homoibotenic acid (4e) | 2.0 | 0.14 |

Data sourced from research on 3-isoxazolol amino acids structurally related to homoibotenic acid. nih.gov

Advanced Structural Biology Approaches to Receptor-Ligand Complexes (e.g., Cryo-EM, X-ray Crystallography)

A critical future direction is the application of advanced structural biology techniques to visualize the interaction between this compound and its receptor targets at an atomic level. Techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography are essential for understanding the precise binding modes that confer the compound's unique activity. jeolusa.comnih.gov

Cryo-EM has revolutionized structural biology, particularly for large and flexible membrane proteins like G protein-coupled receptors (GPCRs), which include the mGluR family. jeolusa.comthermofisher.com This technique allows for the visualization of protein complexes in their near-native state, which is a significant advantage over methods that require crystallization. thermofisher.comnih.gov Recent advances have already provided full-length structures of mGluR homodimers and heterodimers, revealing their complex architecture. guidetopharmacology.orgresearchgate.net Applying cryo-EM to a complex of the novel receptor with this compound could elucidate why it binds to this target but not to canonical mGluRs.

Integration of Multi-Omics Data in Functional Studies (e.g., Gene Expression in Microglia)

To understand the full functional consequences of activating the novel receptor target of this compound, future research must integrate multi-omics approaches. Metabotropic glutamate receptors are known to be expressed on microglia, the resident immune cells of the brain, and their activation can modulate neuroinflammation. semanticscholar.org For instance, activation of group II and III mGluRs on microglia can inhibit the release of glutamate. semanticscholar.org

Future studies could employ techniques like transcriptomics (RNA-seq) and metabolomics to analyze the downstream effects of this compound on microglial cells. mdpi.com By profiling changes in gene expression and metabolic pathways in microglia following treatment with the compound, researchers can build a comprehensive picture of its functional impact. nih.govfrontiersin.org This is particularly relevant as multi-omics studies are increasingly used to identify disease-associated signatures in microglia in the context of neurodegenerative disorders. mdpi.comnih.gov

For example, single-cell RNA sequencing (scRNAseq) could identify specific microglial subpopulations that respond to this compound, while metabolomics could reveal shifts in cellular energy and lipid metabolism. frontiersin.orgmdpi.com This integrated approach would move beyond simple receptor activation and provide a systems-level understanding of the compound's role in modulating glial cell biology, potentially uncovering novel therapeutic avenues for neuroinflammatory conditions. biorxiv.orgfrontiersin.org

Exploration of Stereoselective Pharmacodynamics and Kinetics in Research Models

A crucial, yet underexplored, aspect of this compound research is the role of its stereochemistry. The compound is typically synthesized and studied as a racemic mixture, meaning it contains equal amounts of both of its enantiomers ((R) and (S) forms). smolecule.com However, in pharmacology, it is common for one stereoisomer to be significantly more active than the other or for each to have distinct pharmacological properties. researchgate.net

For example, studies on 4-alkylated homoibotenic acid analogues have shown that the biological effects can reside exclusively in a single enantiomer, as is the case with the antagonist activity of (S)-9 at group I mGluRs. researchgate.net Similarly, the (S) configuration is often critical for the biological activity of related isoxazole (B147169) amino acids. ontosight.ai

Therefore, a key future direction is the development of stereoselective synthetic methods to produce enantiomerically pure (R)- and (S)-4-methylhomoibotenic acid. smolecule.com This would enable researchers to conduct detailed pharmacodynamic and kinetic studies on each isomer individually. Such investigations would clarify which enantiomer is responsible for the activation of the novel mGluR and what the activity of the other enantiomer is. This separation is fundamental for a precise understanding of the compound's mechanism of action and for the development of more specific pharmacological tools.

Q & A

Q. How is 4-methylhomoibotenic acid synthesized, and what key analytical methods confirm its structural integrity?

The synthesis of this compound involves a multi-step process starting with 3-methoxy-4,5-dimethylisoxazole. A critical step is the condensation of this precursor with diethyl acetamidomalonate, followed by hydrolysis and purification. Structural confirmation relies on X-ray crystallography, which revealed the unionized 3-hydroxyisoxazole moiety and triclinic crystal lattice parameters (space group P1). Additional characterization methods include NMR spectroscopy for proton environment analysis and mass spectrometry for molecular weight validation .

Q. What distinguishes this compound from ibotenic acid in pharmacological activity?

Unlike ibotenic acid, which exhibits aspartate-like excitatory effects, this compound acts as a selective glutamate receptor agonist. This specificity is attributed to structural modifications, including the methyl group at position 4 and the extended propionic acid side chain. Comparative electrophysiological assays in neuronal tissue are used to differentiate receptor activation profiles .

Q. What experimental models are appropriate for studying the excitatory effects of this compound?

In vitro models such as rat brain slices or transfected cell lines expressing glutamate receptors (e.g., mGluR subtypes) are standard. Intracellular calcium imaging or patch-clamp electrophysiology can quantify agonist efficacy. In vivo microinjection studies in rodent brains assess regional excitotoxicity, with histopathology validating neuronal damage .

Q. How does the 3-hydroxyisoxazole moiety influence molecular interactions with glutamate receptors?

The unionized 3-hydroxyisoxazole group mimics the carboxylate functionality of glutamate but with reduced ionization potential. Hydrogen-bonding interactions with receptor binding pockets are critical, as shown in molecular docking simulations. Competitive binding assays using radiolabeled glutamate analogs (e.g., [³H]-AMPA) further elucidate receptor affinity .

Q. What analytical techniques are essential for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS/MS) is used for quantification. Sample preparation involves protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix interference. Calibration curves using deuterated internal standards ensure accuracy .

Advanced Research Questions

Q. How do researchers resolve contradictions in receptor specificity between this compound and LY341495?

Contradictions arise from this compound’s activation of a novel phosphoinositide-coupled metabotropic receptor resistant to LY341495, a broad-spectrum mGluR antagonist. To address this, studies combine receptor knockout models, selective pharmacological inhibitors (e.g., JNJ-16259685 for mGlu1), and phosphoinositide turnover assays to isolate novel signaling pathways .

Q. What strategies validate the unionized state of the 3-hydroxyisoxazole group under physiological conditions?

X-ray crystallography confirms the unionized state in crystalline form. For physiological validation, pH-dependent NMR spectroscopy (e.g., observing protonation shifts at pH 7.4) and computational pKa calculations are employed. Comparative studies with ionizable analogs (e.g., 4-bromohomoibotenic acid) further corroborate findings .

Q. How do researchers address variability in agonist efficacy across different glutamate receptor subtypes?

Dose-response curves (EC₅₀ values) are generated using recombinant receptor subtypes (e.g., mGlu1, mGlu5) expressed in HEK293 cells. Schild analysis with competitive antagonists quantifies potency ratios. Data normalization to endogenous glutamate responses controls for receptor expression variability .

Q. What methodologies are critical for comparing in vitro and in vivo efficacy of this compound?

In vitro assays (e.g., calcium flux in primary neurons) are paired with in vivo intracerebroventricular (ICV) administration in rodents. Behavioral tests (e.g., seizure induction) and ex vivo receptor autoradiography ensure translational relevance. Pharmacokinetic studies (e.g., plasma/brain concentration ratios) account for blood-brain barrier permeability .

Q. How can researchers reconcile this compound’s dual role as an agonist and neurotoxin?

Dose-dependent studies with tiered endpoints (e.g., electrophysiological activity vs. lactate dehydrogenase release) differentiate therapeutic and toxic effects. Time-lapse imaging of intracellular calcium overload and caspase-3 activation identifies thresholds for excitotoxicity. Comparative studies with non-toxic analogs (e.g., AMPA) isolate structural determinants of toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.